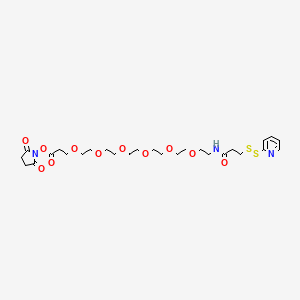
Unii-372X2P22UY
Overview
Description
The Unique Ingredient Identifier (UNII) “372X2P22UY” is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information. It is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The preferred substance name for this UNII is SRX-246 .
Scientific Research Applications
Nanoparticle Synthesis
The scientific research application of Unii-372X2P22UY has been linked to the development of novel materials, particularly in the field of inorganic nanoparticle synthesis. This area is crucial for advancements in various industries and technologies, including the electronics industry. The synthesis of inorganic nanoparticles has played a significant role in evolving technologies from vacuum tubes to modern semiconductor devices and miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environment
Another application is in creating collaborative working environments for large-scale environmental models. Tools and software frameworks utilizing Unii-372X2P22UY enable remote job submission, file transfer, and enhanced collaborative capabilities, especially important for geographically dispersed scientific teams (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Educational Programs for Research Translation
Unii-372X2P22UY is also involved in transforming educational programs aimed at aiding academic researchers. These programs focus on translating scientific research into practical innovations and ventures, an essential aspect of bridging the gap between academic research and real-world applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Student Satellite Programs
In the realm of aerospace, Unii-372X2P22UY is used in student satellite programs like the University Nanosat Program. This program, through its unique structure, offers opportunities for capability demonstration in various aerospace technologies, providing valuable training for future aerospace professionals (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Actinide Research
The research into thin films of actinides and actinide compounds, particularly in surface science, is another significant application. Techniques like X-ray and ultra violet photoelectron spectroscopy are used for the study of these thin films, contributing to the understanding of material properties at the atomic level (Gouder, 1998).
Time Budget Research
The Multinational Comparative Time Budget Research Project also utilizes Unii-372X2P22UY. This project, aimed at understanding social behaviors and patterns through time budget analysis, has implications in various fields, including sociology and economics (Szlai, 1966).
Genomic Research
In genomic research, Unii-372X2P22UY is applied in enhancing genomic technologies, including DNA sequencing and microarray services. The Center for Genome Research and Biocomputing (CGRB) Core Lab, for instance, uses it for advanced genomic research and biocomputing (Dasenko et al., 2010).
Dual-Band Communication Technologies
It is also employed in the development of dual-band communication technologies, particularly in the design of front-ends for wireless LAN applications. This involves creating high-efficiency, dual-band low noise amplifiers for both the 2.4 Industrial Scientific and Medical band and the 5.15-GHz Unlicensed National Information Infrastructure band (Li, Quintal, & Kenneth, 2004).
Relativistic Effects in Physics
Unii-372X2P22UY's application extends to the study of relativistic effects in atoms, molecules, and solids, contributing to the understanding of the fundamental structure of these entities. This research has implications in various high-tech applications, including photovoltaic devices and nuclear fuels (Malli, 1983).
Nuclear Reactor Research
The compound is instrumental in the thermophysical research of next-generation nuclear reactors. This includes experimental and computational studies validating design and safety aspects of fast reactors with various coolants, enhancing the efficiency and safety of nuclear power plants (Sorokin et al., 2017).
properties
IUPAC Name |
(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKOXWSIGULLE-JVOQCOEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032257 | |
| Record name | SRX246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Srx246 | |
CAS RN |
512784-93-9 | |
| Record name | SRX-246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0512784939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRX-246 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SRX246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRX-246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372X2P22UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)




